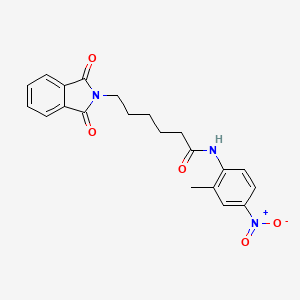
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of the ubiquitin-proteasome pathway. In
Wirkmechanismus
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. Inhibition of NAE by 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide leads to the accumulation of NEDD8-conjugated proteins, which ultimately leads to the activation of the unfolded protein response and apoptosis.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have anti-inflammatory effects and to inhibit viral replication. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has also been shown to have some toxic effects, such as myelosuppression and hepatotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has several advantages for lab experiments, including its high potency and specificity for NAE inhibition. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide is readily available and can be easily synthesized in the laboratory. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide also has some limitations, such as its potential toxic effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, including the development of more potent and selective NAE inhibitors, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanisms of action and toxic effects. In addition, further studies are needed to explore the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide as a combination therapy with other cancer treatments.
Synthesemethoden
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide involves several steps, starting with the reaction between 2-methyl-4-nitroaniline and 6-bromohexanoyl chloride to form 6-bromo-N-(2-methyl-4-nitrophenyl)hexanamide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid to form the final product, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the procedure over the years.
Wissenschaftliche Forschungsanwendungen
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, both in vitro and in vivo. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
Eigenschaften
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-13-15(24(28)29)10-11-18(14)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRPSIXBAAYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)
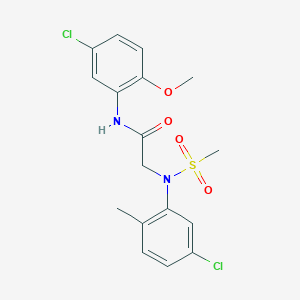
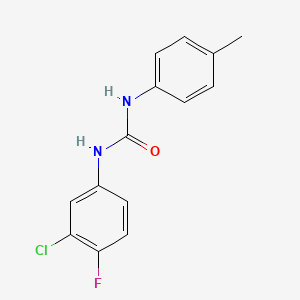
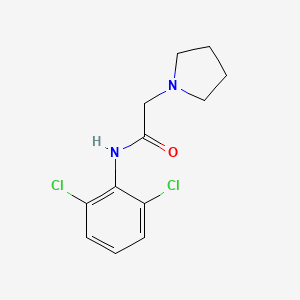
![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)

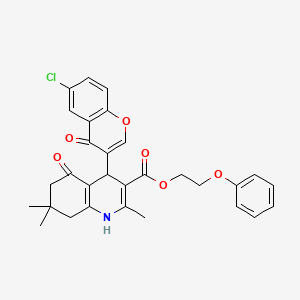
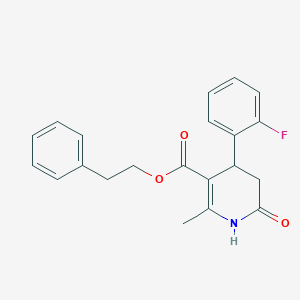
![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
